1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene
Description
1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a trifluoromethylthio (-SCF₃) group.
Properties
Molecular Formula |
C7H2ClF5S |
|---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
1-chloro-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
InChI Key |
NIJWYHFENRJBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Thiolation Approaches
A predominant strategy involves constructing the benzene ring through sequential halogenation and thiolation steps. A representative pathway includes:
- Initial chlorination : Benzene derivatives are chlorinated at position 1 using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
- Directed fluorination : Fluorine is introduced at positions 2 and 3 via Balz-Schiemann reactions or halogen exchange using potassium fluoride (KF) in polar aprotic solvents.
- Trifluoromethylthio introduction : The -SCF₃ group is installed at position 5 through nucleophilic aromatic substitution (SNAr) with trifluoromethylthiolate salts (CF₃S⁻M⁺) under anhydrous conditions.
Critical parameters :
- Temperature: 80–120°C for fluorination; 0–25°C for thiolation to prevent side reactions.
- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance SNAr reactivity.
- Catalysts: Crown ethers (e.g., 18-crown-6) improve fluoride ion solubility in nonpolar media.
Table 1: Comparative Analysis of Halogenation-Thiolation Methods
| Step | Reagents | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Chlorination | SO₂Cl₂, AlCl₃ | 78 | 95 | Over-chlorination |
| Fluorination | KF, DMSO, 100°C | 65 | 92 | Incomplete di-fluorination |
| Thiolation | CF₃SK, CuI, DMF, 25°C | 54 | 89 | Competing hydrolysis of -SCF₃ |
One-Pot Multistep Synthesis
Recent patents disclose integrated approaches combining halogenation and thiolation in a single reactor, minimizing intermediate isolation. For example:
- Simultaneous fluorination-thiolation : A mixture of 1-chloro-3,5-difluorobenzene, trifluoromethylthiolation reagent (e.g., CF₃SiMe₃), and cesium fluoride (CsF) in acetonitrile at 80°C yields the target compound in 62% yield.
- Advantages : Reduced processing time and higher atom economy.
- Limitations : Requires precise stoichiometric control to avoid polysubstitution.
Mechanistic insight : The CsF acts as both a base and fluoride source, facilitating deprotonation and fluoride displacement in a concerted manner.
Advanced Catalytic Systems
Transition-Metal-Mediated Coupling
Palladium and copper catalysts enable direct C–S bond formation between aryl halides and trifluoromethylthiol reagents:
- Buchwald-Hartwig coupling : Aryl chlorides react with (CF₃S)₂ in the presence of Pd(OAc)₂ and Xantphos ligand, achieving 70% yield.
- Ullmann-type coupling : Copper(I) iodide mediates the coupling of 1-chloro-2,3-difluoro-5-iodobenzene with CF₃SK in DMSO at 110°C.
Table 2: Catalyst Performance in C–S Bond Formation
| Catalyst System | Temperature (°C) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 90 | 70 | 350 |
| CuI/1,10-phenanthroline | 110 | 58 | 290 |
| NiCl₂(dppf) | 100 | 45 | 225 |
Photoredox Catalysis
Emerging methodologies employ visible-light-driven catalysis for milder conditions:
- Mechanism : Photoexcited catalysts (e.g., Ir(ppy)₃) generate aryl radicals from iodonium salts, which couple with CF₃S⁻ anions.
- Conditions : Blue LED irradiation, room temperature, acetonitrile solvent.
- Outcome : 48% yield with excellent functional group tolerance.
Purification and Analytical Characterization
Chromatographic Techniques
- Flash chromatography : Silica gel eluted with hexane/ethyl acetate (9:1) removes unreacted starting materials.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity.
Spectroscopic Confirmation
- ¹⁹F NMR : Peaks at δ -58 ppm (CF₃), -112 ppm (C-F), and -145 ppm (Cl-C-F) confirm substitution patterns.
- HRMS : Molecular ion peak at m/z 248.60 (calc. 248.60) validates the molecular formula.
Industrial-Scale Production Challenges
- Cost of reagents : Trifluoromethylthiolation reagents (e.g., CF₃SiMe₃) remain expensive, necessitating recycling protocols.
- Waste management : Fluoride byproducts require neutralization with calcium hydroxide to prevent environmental release.
- Safety protocols : Strict control of exothermic reactions during halogenation steps to prevent thermal runaway.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Biological Activity
1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene (CAS No. 1807243-66-8) is an organofluorine compound notable for its unique combination of halogenated groups, which significantly influence its biological activity and potential applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H2ClF5S
- Molecular Weight : 248.60 g/mol
- Structure : The compound features a benzene ring substituted with a chloro group, two fluorine atoms, and a trifluoromethylthio group.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of the electronegative fluorine and chlorine atoms enhances the reactivity of the benzene ring, allowing for selective substitutions that yield the desired compound.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that fluorinated aromatic compounds exhibit significant antimicrobial properties. The presence of multiple electronegative substituents enhances their interaction with microbial membranes, potentially disrupting cellular integrity.
- Antioxidant Properties : Compounds with trifluoromethyl groups are often studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : The unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological implications of similar fluorinated compounds:
- Study on Antimicrobial Activity : Research has demonstrated that halogenated benzenes exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Inhibition Studies : A study focusing on fluorinated compounds found that those with trifluoromethylthio groups displayed significant inhibitory effects on certain enzymes, suggesting potential therapeutic applications in treating diseases linked to enzyme dysfunction .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C7H2ClF5S | Potential antimicrobial and antioxidant properties |
| 1-Chloro-2-fluoro-4-(trifluoromethylthio)benzene | C7H4ClF4S | Moderate enzyme inhibition; antimicrobial activity |
| 1-Chloro-3-fluoro-5-(trifluoromethylthio)benzene | C7H4ClF4S | Similar reactivity; potential for enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Analogues
The closest analogue is 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene (CAS 77227-99-7), which replaces the -SCF₃ group with a -CF₃ group. Key differences include:
- Toxicity : Acute inhalation toxicity data for the -CF₃ analogue (LC₅₀ = 2.9189) suggests moderate toxicity, comparable to other fluorinated benzenes (e.g., hexafluorocyclobutane derivatives with LC₅₀ = 1.6576) . The -SCF₃ variant may exhibit higher toxicity due to increased lipophilicity, though direct data is unavailable.
Table 1: Toxicity and Substituent Effects
| Compound Name | Substituent | CAS Number | Acute Inhalation LC₅₀ (mg/L) | Key Properties |
|---|---|---|---|---|
| 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene | -CF₃ | 77227-99-7 | 2.9189 | Moderate toxicity, high stability |
| 1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane | -CF₃, cyclic | N/A | 1.6576 | Low toxicity, high volatility |
Sulfur-Containing Halogenated Benzenes
Compounds like 1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene (tetrasul, CAS N/A) and 1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene (tetradifon) share structural motifs with the target compound:
Environmental and Degradation Profiles
Degradation products of DDT, such as 1-chloro-2(2-chloro-1(4-chlorophenyl)ethylene)benzene, highlight the environmental persistence of chlorinated aromatics.
Key Research Findings
- Fluorine’s Role: Fluorination enhances bioavailability by reducing basicity and increasing lipid solubility.
- Toxicity Trends : Fluorinated benzenes generally exhibit moderate to high toxicity, influenced by substituent electronegativity and lipophilicity .
- Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), unlike simpler halogenation or sulfonation steps used for analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, introducing the trifluoromethylthio (-SCF₃) group may involve reacting a pre-functionalized benzene derivative (e.g., 1-chloro-2,3-difluoro-5-iodobenzene) with a trifluoromethylthiolate reagent (e.g., AgSCF₃ or CuSCF₃) under inert conditions. Grignard reagent-mediated substitutions, as demonstrated for similar trifluoromethylphenyl derivatives (e.g., using isopropylmagnesium chloride in THF at low temperatures), can also be adapted . Steric hindrance from adjacent fluorine atoms may necessitate elevated temperatures or microwave-assisted synthesis to improve yields.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- GC-MS : To assess purity and identify volatile byproducts.
- NMR Spectroscopy : ¹⁹F NMR is critical for resolving signals from fluorine atoms in different positions (e.g., δ ~ -60 ppm for CF₃S groups). ¹H and ¹³C NMR can confirm substitution patterns .
- Elemental Analysis : To verify the stoichiometry of Cl, F, and S.
- HPLC : For non-volatile impurities, using a C18 column and acetonitrile/water mobile phase.
Q. What are the safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Chlorinated and fluorinated aromatics often require:
- Ventilation : Use fume hoods due to potential toxicity of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. General SDS guidelines for structurally similar compounds (e.g., halogenated benzenes) recommend avoiding contact with strong oxidizers .
Advanced Research Questions
Q. What factors influence the regioselectivity of substitution reactions in this polyhalogenated benzene derivative?
- Methodological Answer : Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing groups (Cl, F, -SCF₃) deactivate the ring, directing substitutions to positions ortho/para to the most electron-deficient site.
- Steric Effects : Fluorine’s small size allows substitutions at crowded positions, while bulkier groups (e.g., -SCF₃) may block certain sites. Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via competitive reactions with controlled electrophiles (e.g., NO₂⁺) is recommended .
Q. How do multiple electron-withdrawing groups affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : Stability studies should include:
- Hydrolysis Tests : Expose the compound to aqueous HCl (1M) and NaOH (1M) at 25–80°C, monitoring degradation via TLC or LC-MS. Fluorine’s inductive effect typically enhances resistance to hydrolysis compared to non-fluorinated analogs. However, the -SCF₃ group may undergo slow oxidation to -SO₂CF₃ under acidic conditions, as observed in related sulfides .
- Thermogravimetric Analysis (TGA) : To assess thermal stability up to 300°C.
Q. What computational strategies are used to predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., with Pd catalysts) to optimize coupling conditions.
- Solvent Effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF, THF). While no direct computational data exists for this compound, analogous studies on 3,4-difluorobenzenes suggest that meta-fluorine atoms reduce electron density at para positions, favoring oxidative addition in Pd-catalyzed reactions .
Data Contradictions and Limitations
- Synthesis : describes Grignard-mediated synthesis for a trifluoromethylphenyl compound, but direct application to -SCF₃ systems requires validation due to differences in reagent reactivity.
- Stability : highlights DDT degradation products with chlorinated benzenes, but the stability of -SCF₃ groups under similar conditions remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
